Casoxin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casoxin C is a food-derived exorphin peptide released from the κ-casein of milk protein. It is a decapeptide with the sequence Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg. This compound acts as an opioid antagonist, specifically targeting the μ-opioid receptor .
Preparation Methods
Casoxin C is produced through the enzymatic digestion of κ-casein in milk. The process involves the use of gastrointestinal enzymes such as pepsin and trypsin. These enzymes hydrolyze κ-casein, releasing this compound along with other casoxins . Industrial production methods typically involve the controlled enzymatic digestion of milk proteins, followed by purification processes to isolate the desired peptide .
Chemical Reactions Analysis
Casoxin C, like other peptides, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized, particularly at the tyrosine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues in this compound can be substituted through chemical modification. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical modifiers. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Casoxin C has several scientific research applications:
Chemistry: Studied for its structural properties and potential as a model peptide for understanding protein folding and interactions.
Biology: Investigated for its role as an opioid antagonist and its effects on the opioid system.
Medicine: Potential therapeutic applications in modulating opioid receptor activity and treating conditions related to opioid receptor dysfunction.
Industry: Used in the food industry for its potential immunomodulatory roles and its impact on milk protein properties
Mechanism of Action
Casoxin C exerts its effects by acting as an opioid antagonist. It binds to the μ-opioid receptor, blocking the receptor’s activity. This interaction prevents the typical effects mediated by opioid agonists, such as analgesia and euphoria. The molecular targets involved include the μ-opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Casoxin C is part of a group of peptides known as casoxins, which also includes casoxin A, B, and D. These peptides share a common origin from κ-casein but differ in their amino acid sequences and receptor selectivity. For example:
Casoxin A: Selective for all three opioid receptors (μ, δ, κ).
Casoxin B: Affinity for the μ-opioid receptor.
Casoxin D: Selectivity for either μ or δ-opioid receptors. This compound is unique in its specific affinity for the μ-opioid receptor and its potential immunomodulatory roles.
Biological Activity
Casoxin C is a bioactive peptide derived from bovine kappa-casein, recognized for its diverse biological activities, particularly in the gastrointestinal and immune systems. This article synthesizes current research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.
Structure and Isolation
This compound has the amino acid sequence Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg. It was isolated through enzymatic digestion of bovine kappa-casein and identified as a potent bioactive compound with various physiological effects .
1. Gastrointestinal Effects
This compound exhibits significant contractile activity in the ileum, evidenced by its ability to evoke both rapid and slow contractions in guinea pig ileum strips. The rapid contraction is primarily mediated by histamine release, while the slower component is linked to prostaglandin E2-like substances . The effective concentration for inducing these contractions is notably low, with activity observed at 5 μM .
2. Opioid Antagonism
As an opioid antagonist, this compound has been shown to inhibit opioid receptor activity, which may have implications for managing pain and gastrointestinal motility disorders. Its antagonistic properties were demonstrated in assays where it effectively inhibited opioid-induced contractions in the ileum .
3. Immunomodulatory Effects
Research indicates that this compound stimulates phagocytic activity in immune cells. This suggests a role in enhancing innate immune responses, potentially benefiting conditions where immune modulation is advantageous .
4. Antihypertensive Properties
This compound has been studied for its potential as an antihypertensive agent. It demonstrates angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for regulating blood pressure. The peptide's structure allows it to compete with angiotensin II, leading to reduced vasoconstriction and lower blood pressure levels .
The biological activities of this compound can be attributed to its interaction with specific receptors and pathways:
- C3a Receptor Affinity : this compound binds to complement C3a receptors with an IC50 value of 40 μM, indicating its potential role in modulating inflammatory responses .
- Histamine Release : The rapid contraction in the ileum involves histamine release from mast cells, which is a critical mediator in allergic responses and gastrointestinal motility .
- Prostaglandin E2 Pathway : The slower contraction suggests involvement of prostaglandins, which are known to play roles in inflammation and pain modulation .
Research Findings and Case Studies
Several studies have documented the effects of this compound:
Study | Findings |
---|---|
Takahashi et al., 1997 | Identified this compound's contractile effects on guinea pig ileum; demonstrated opioid antagonist activity at low concentrations. |
Maruyama et al., 1987 | Reported on the immunomodulatory effects of milk-derived peptides including this compound; highlighted enhanced phagocytic activity. |
Meisel & Pentzien, 2008 | Discussed ACE inhibitory properties; suggested potential therapeutic applications for hypertension management. |
Properties
Molecular Formula |
C60H94N14O15 |
---|---|
Molecular Weight |
1251.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H94N14O15/c1-9-33(7)48(72-55(84)45-14-12-26-74(45)58(87)49(34(8)10-2)73-50(79)39(61)28-35-15-19-37(76)20-16-35)57(86)66-40(23-24-46(62)78)51(80)68-43(29-36-17-21-38(77)22-18-36)53(82)71-47(32(5)6)56(85)69-42(27-31(3)4)52(81)70-44(30-75)54(83)67-41(59(88)89)13-11-25-65-60(63)64/h15-22,31-34,39-45,47-49,75-77H,9-14,23-30,61H2,1-8H3,(H2,62,78)(H,66,86)(H,67,83)(H,68,80)(H,69,85)(H,70,81)(H,71,82)(H,72,84)(H,73,79)(H,88,89)(H4,63,64,65)/t33-,34-,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-/m0/s1 |
InChI Key |
FLMZYYASMMUDFC-FJKDSYQFSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |
sequence |
YIPIQYVLSR |
Synonyms |
casoxin C Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg tyrosyl-isoleucyl-prolyl-isoleucyl-glutaminyl-tyrosyl-valyl-leucyl-seryl-arginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.